Minigastrin peptides are classified as gastrin analogs, which are often utilized in medical research and therapeutic applications. The original minigastrin structure was identified as a C-terminal tetradecapeptide amide of gastrin, differing from earlier reports that described it as a tridecapeptide amide . The specific variant, des-trp(1)-asp(5)-leu(12)-, modifies this structure to enhance certain biological activities or pharmacokinetic properties.
The synthesis of minigastrin analogs like des-trp(1)-asp(5)-leu(12)- typically employs solid-phase peptide synthesis techniques. The process involves:
The molecular structure of minigastrin, des-trp(1)-asp(5)-leu(12)- can be represented by its amino acid sequence and spatial configuration. Key points include:
Chemical reactions involving minigastrin analogs primarily focus on their interactions with receptors and other biomolecules. Notable reactions include:
The mechanism of action for minigastrin, des-trp(1)-asp(5)-leu(12)- revolves around its interaction with specific receptors:
The physical and chemical properties of minigastrin analogs are critical for their application in research and medicine. Key properties include:
Minigastrin peptides have diverse scientific applications:
The des-Trp(1)-Asp(5)-Leu(12)-minigastrin derivative represents a strategically modified analogue of the endogenous minigastrin peptide (H-Leu-(Glu)₅-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂). This variant features three critical alterations: 1) Removal of the N-terminal tryptophan residue (des-Trp¹), 2) Substitution of the fifth residue with aspartic acid (Asp⁵), and 3) Replacement of the twelfth residue with leucine (Leu¹²). These modifications fundamentally alter the peptide's physicochemical properties and receptor interaction profile compared to both native minigastrin and other clinically investigated analogues like CP04 (DOTA-(DGlu)₆-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂) [4] [8].
The canonical minigastrin structure comprises three distinct domains: 1) An N-terminal hexaglutamate sequence responsible for solubility and pharmacokinetics, 2) A central linker region (Ala-Tyr-Gly), and 3) A C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂) that constitutes the conserved cholecystokinin-2 receptor (CCK-2R) binding motif. In des-Trp(1)-Asp(5)-Leu(12)-minigastrin, the absence of the N-terminal Trp¹ modifies charge distribution, while Asp⁵ introduces an additional negative charge in the glutamate-rich domain. The Leu¹² substitution replaces methionine, potentially enhancing resistance to oxidative degradation while possibly altering hydrophobic interactions within the receptor binding pocket [4] [6] [8].
Table 1: Primary Sequence Comparison of Minigastrin Analogues
Peptide Designation | Amino Acid Sequence | Key Modifications |
---|---|---|
Native Minigastrin | H-Leu-(Glu)₅-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂ | Reference |
des-Trp(1)-Asp(5)-Leu(12) | H-(Glu)₄-Asp-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂ | 1) N-terminal Trp removal 2) Asp substitution at position 5 3) Leu substitution at position 12 |
CP04 | DOTA-(DGlu)₆-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂ | 1) DOTA chelator 2) D-Glu substitution |
DOTA-MGS5 | DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂ | 1) DOTA chelator 2) Methionine → N-methylnorleucine 3) Phenylalanine → 1-naphthylalanine |
Systematic glycine scanning studies at the N-terminal region (residues preceding the conserved Trp-Met-Asp-Phe-NH₂ motif) reveal that while the d-Glu-Ala-Tyr-Gly sequence contributes to optimal receptor affinity, its truncation reduces but does not eliminate CCK-2R binding. This suggests that while the C-terminal tetrapeptide constitutes the core binding motif, the N-terminal domain functions as an affinity modulator rather than an absolute requirement for receptor engagement. Replacement of the d-γ-Glu-Ala-Tyr-Gly sequence with polyethylene glycol spacers of varying lengths maintains nanomolar receptor affinity, confirming significant structural flexibility in this region [6].
The conformational behavior of des-Trp(1)-Asp(5)-Leu(12)-minigastrin analogues exhibits significant environmental dependence, with profound implications for receptor interaction. In aqueous buffers, circular dichroism spectroscopy demonstrates a predominantly random coil conformation, characterized by a strong negative peak near 198 nm and minimal helical signatures at 222 nm. This structural disorder predominates due to the peptide's high charge density and lack of stabilizing hydrophobic interactions in polar environments [3] [4].
Transition to membrane-mimetic environments, such as sodium dodecyl sulfate (SDS) micelles or lipid bilayers, induces substantial conformational ordering. The amphiphilic N-terminal domain (Glu-Ala-Tyr-Gly) adopts extended structures that facilitate membrane association, while the C-terminal receptor-binding domain (Trp-Leu-Asp-Phe-NH₂) demonstrates increased structural definition. This membrane-induced structuring is crucial for productive receptor engagement, as CCK-2R is a G protein-coupled receptor embedded in the plasma membrane. The Leu¹² substitution enhances hydrophobic interactions within the membrane interface compared to the native methionine residue, potentially influencing binding kinetics [4].
Nuclear magnetic resonance studies in dodecylphosphocholine micelles reveal specific structural preferences within the pharmacophore region. The Trp-Leu-Asp-Phe-NH₂ segment exhibits a tendency toward a type I β-turn conformation stabilized by a hydrogen bond between the carbonyl of Leu¹² and the amide proton of Phe-NH₂. This structural motif positions aromatic side chains (Trp and Phe) for optimal interaction with receptor subpockets. The Asp⁵ modification introduces an additional site for potential electrostatic interactions with membrane phospholipid headgroups, which may influence peptide orientation at the membrane-receptor interface [3] [4].
Solvent composition exerts profound effects on the secondary structure of des-Trp(1)-Asp(5)-Leu(12)-minigastrin analogues. Trifluoroethanol, a helix-promoting cosolvent, induces significant α-helical content in a concentration-dependent manner. Circular dichroism studies demonstrate that at 40% trifluoroethanol, the peptide undergoes a cooperative transition from random coil to a structure containing 25-30% α-helix, evidenced by characteristic double minima at 208 nm and 222 nm. This helical induction primarily occurs within the central Ala-Tyr-Gly and C-terminal Trp-Leu regions, while the N-terminal glutamate-rich segment remains comparatively disordered [3].
The mechanism of trifluoroethanol-induced structuring involves modulation of solvent polarity and hydrogen bonding capacity. Trifluoroethanol reduces the dielectric constant of the medium while providing hydrogen bond-accepting capacity that stabilizes intramolecular hydrogen bonds within nascent helical structures. This solvent environment mimics the reduced dielectric and hydrogen bonding properties of the membrane-water interface, suggesting that the observed helical propensity may reflect bioactive conformations relevant to receptor binding. The Leu¹² substitution enhances helical stabilization compared to methionine-containing analogues due to leucine's stronger helix-forming propensity [3].
Table 2: Secondary Structure Changes in Different Solvent Environments
Solvent System | Dominant Secondary Structure | Characteristic CD Signatures | Structural Implications |
---|---|---|---|
Aqueous Buffer (pH 7.4) | Random Coil | Minimum at ~198 nm | Flexible, disordered conformation |
40% Trifluoroethanol | Partial α-Helix (25-30%) | Double minima at 208 nm & 222 nm | Stabilized helical segments in pharmacophore region |
SDS Micelles | Extended Chain/β-Turn | Broad minimum 215-218 nm | Membrane-associated structuring |
Lipid Bilayers | Hybrid Helix/β-Strand | Complex spectrum | Biological relevant conformation |
Importantly, trifluoroethanol concentrations above 60% induce non-native helical folding throughout the peptide chain, including regions that remain disordered under physiological conditions. This highlights the importance of using moderate cosolvent concentrations (30-50%) for structural studies aiming to elucidate biologically relevant conformational preferences rather than artificial over-stabilization. The observed solvent-dependent structural transitions provide crucial insights into the intrinsic folding preferences of minigastrin analogues independent of receptor constraints [3].
Comparative structural analysis between des-Trp(1)-Asp(5)-Leu(12)-minigastrin and systematically truncated analogues reveals critical structure-function relationships. Circular dichroism spectroscopy demonstrates that progressive N-terminal truncation reduces helical propensity in trifluoroethanol-containing solutions. While the full-length des-Trp(1)-Asp(5)-Leu(12) analogue achieves 25-30% helicity at 40% trifluoroethanol, removal of the N-terminal d-Glu-Ala-Tyr-Gly sequence decreases helical content to below 15%, confirming this region's role in stabilizing larger structural domains [3] [6].
Nuclear magnetic resonance analysis provides residue-specific structural insights. For the intact des-Trp(1)-Asp(5)-Leu(12) peptide in aqueous trifluoroethanol, nuclear Overhauser effect spectroscopy reveals medium-range NOEs (i→i+3, i→i+4) between Gly⁴-Trp⁷, Trp⁷-Asp¹⁰, and Leu¹²-Phe¹⁴, indicative of nascent helical turns in the central and C-terminal regions. These NOEs disappear in truncated analogues lacking the N-terminal domain, confirming its role in stabilizing tertiary contacts. Chemical shift perturbation mapping shows that the Asp⁵ modification induces upfield shifting of Ala⁶ and Tyr⁷ protons, suggesting altered electronic environments and possible hydrogen bond formation involving the introduced carboxylate group [3] [4].
Comparative analysis with stabilized clinical candidate DOTA-MGS5 (DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂) reveals significant structural differences despite similar receptor affinity. The (N-Me)Nle and 1Nal substitutions in DOTA-MGS5 enhance hydrophobic clustering between the aromatic 1-naphthylalanine and indole ring of tryptophan, observed as ring current-shifted proton resonances in NMR spectra. This hydrophobic interaction stabilizes a type VI β-turn in the Trp-(N-Me)Nle-Asp-1Nal segment, contrasting with the more extended conformation in des-Trp(1)-Asp(5)-Leu(12) analogues. The N-methylation at the norleucine position not only prevents oxidation but also eliminates a hydrogen bond donor, substantially altering the peptide's intramolecular hydrogen bonding network [4] [6].
Table 3: NMR and CD Characteristics of Minigastrin Analogues
Analogue | CD-Derived Helicity in 40% TFE (%) | Key NOE Contacts | Pharmacophore Conformation |
---|---|---|---|
des-Trp(1)-Asp(5)-Leu(12) | 25-30% | Gly⁴Hᵅ-Trp⁷Hᵅ, Trp⁷Hᵅ-Asp¹⁰Hᴺ | Nascent helix with β-turn elements |
Truncated (H-Trp-Leu-Asp-Phe-NH₂) | <15% | Trp¹Hᵅ-Phe⁴Hᴺ (i→i+3) | Isolated β-turn |
DOTA-MGS5 | 15-20% | Trp⁵Hᵅ-1Nal⁸Hᵅ, (N-Me)Nle⁶CᵝH₃-1Nal⁸Hᵅ | Stabilized type VI β-turn |
DOTA-[Phe⁸]MGS5 | 10-15% | Trp⁵Hᵅ-Phe⁸Hᵅ, Asp⁷Hᵅ-Phe⁸Hᴺ | Flexible bend conformation |
The combined spectroscopic data demonstrate that while the C-terminal tetrapeptide constitutes the minimal receptor-binding domain, N-terminal modifications significantly influence its conformational presentation. Strategic substitutions like those in des-Trp(1)-Asp(5)-Leu(12) and DOTA-MGS5 optimize the structural dynamics of the pharmacophore region, balancing conformational flexibility for receptor adaptation with sufficient rigidity for high-affinity binding. These structure-activity relationships provide critical insights for rational design of next-generation minigastrin analogues with optimized targeting properties [3] [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8